molecular formula C14H19ClF2N4O2 B12065246 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester CAS No. 2149590-34-9

1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester

Cat. No.: B12065246
CAS No.: 2149590-34-9
M. Wt: 348.77 g/mol
InChI Key: CNSFQHKOZJTGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a pyrimidinyl group, which is further modified with chloro and difluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various fields.

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of 4-(6-chloro-5-(difluoromethyl)-4-pyrimidinyl)piperazine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the esterification process . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, reaction time, and purification techniques.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

This compound finds extensive use in scientific research across multiple disciplines:

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, the compound can mimic or block the action of natural ligands, affecting signal transduction pathways .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Piperazinecarboxylic acid, 4-[6-chloro-5-(difluoromethyl)-4-pyrimidinyl]-, 1,1-dimethylethyl ester exhibits unique properties due to the presence of chloro and difluoromethyl groups. These groups enhance its reactivity and binding affinity, making it more effective in certain applications. Similar compounds include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

2149590-34-9

Molecular Formula

C14H19ClF2N4O2

Molecular Weight

348.77 g/mol

IUPAC Name

tert-butyl 4-[6-chloro-5-(difluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H19ClF2N4O2/c1-14(2,3)23-13(22)21-6-4-20(5-7-21)12-9(11(16)17)10(15)18-8-19-12/h8,11H,4-7H2,1-3H3

InChI Key

CNSFQHKOZJTGRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.